molecular formula C26H36O18 B15296193 Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac

Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac

Cat. No.: B15296193
M. Wt: 636.6 g/mol
InChI Key: QBBPOGFLHMTZQB-KQGMPROSSA-N
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Description

The compound “Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” is a complex carbohydrate structure. It is a type of glycan, specifically a galactosylated N-acetylglucosamine derivative. Glycans are essential components of many biological processes, including cell-cell communication, immune response, and protein folding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” involves the enzymatic transfer of galactose from a UDP-galactose molecule to an N-acetylglucosamine acceptor. This reaction is catalyzed by the enzyme β1,4-galactosyltransferase in the presence of a manganese ion (Mn²⁺) . The reaction conditions typically require a buffered solution at a specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

“Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

“Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study glycosylation reactions and enzyme specificity.

    Biology: It plays a role in cell signaling and recognition processes.

    Medicine: It is involved in the development of glycan-based therapeutics and diagnostics.

    Industry: It is used in the production of glycoproteins and other glycan-containing biomolecules.

Mechanism of Action

The mechanism by which “Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” exerts its effects involves its interaction with specific enzymes and receptors. The β1,4-galactosyltransferase enzyme catalyzes the transfer of galactose to the N-acetylglucosamine acceptor, forming a β1-4 glycosidic linkage . This linkage is recognized by various proteins and receptors, facilitating cell-cell communication and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    LacNAc (Galβ1-4GlcNAc): A simpler disaccharide with a similar β1-4 glycosidic linkage.

    Lactose (Galβ1-4Glc): A disaccharide found in milk with a β1-4 glycosidic linkage between galactose and glucose.

Uniqueness

“Gal2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac” is unique due to its multiple acetylation sites, which can influence its biological activity and interactions with other molecules. This complexity makes it a valuable compound for studying glycosylation and its effects on biological processes.

Properties

Molecular Formula

C26H36O18

Molecular Weight

636.6 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4,5-diacetyloxy-6-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H36O18/c1-10(27)35-8-17-20(21(38-13(4)30)23(25(34)42-17)40-15(6)32)44-26-24(41-16(7)33)22(39-14(5)31)19(37-12(3)29)18(43-26)9-36-11(2)28/h17-26,34H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25?,26+/m1/s1

InChI Key

QBBPOGFLHMTZQB-KQGMPROSSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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